molecular formula C21H21ClN4O3 B2460070 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 895830-19-0

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2460070
CAS No.: 895830-19-0
M. Wt: 412.87
InChI Key: ZTNMJMIOTJQROA-UHFFFAOYSA-N
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Description

3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound designed for research applications, featuring a quinazoline-2,4(1H,3H)-dione core linked to a 3-chlorophenylpiperazine group via a 3-oxopropyl chain. This structure is of significant interest in medicinal chemistry, particularly in the study of central nervous system (CNS) targets. The quinazoline-2,4-dione scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities . The incorporation of an arylpiperazine moiety, a common pharmacophore in neuropharmacology, suggests potential for interaction with key neurotransmitter receptors . Research on structurally related compounds indicates that molecules with this hybrid architecture are often investigated as potent serotonin 5-HT2 and α1-adrenoceptor antagonists . Such receptor systems are critically involved in regulating blood pressure, mood, and cognition. Consequently, this compound serves as a valuable chemical tool for probing the structure-activity relationships (SAR) of multi-target agents and for developing novel therapeutic candidates for conditions such as hypertension, anxiety, and other CNS disorders . The molecular design allows for precise investigation into how the 3-oxopropyl linker and the meta-chloro substitution on the phenyl ring influence receptor binding affinity and selectivity. This compound is intended for research use only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)23-21(26)29/h1-7,14H,8-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNMJMIOTJQROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H21ClN4O3\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}_{3}

This structure features a quinazoline core with a piperazine substituent and a chlorophenyl group, contributing to its potential pharmacological properties.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated the effectiveness of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its ability to inhibit bacterial growth, showing moderate to strong activity against various strains.
  • Anticancer Properties : Quinazoline derivatives have also been explored for their potential in cancer therapy, with some compounds showing efficacy in inhibiting tumor cell proliferation.

Antimicrobial Activity

A study published in Pharmaceutical Research highlights the antimicrobial properties of related quinazoline derivatives. The findings reveal that many of these compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets for antibiotic development. The study reported:

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Compound 131550
Compound 151275
Standard Drug (Ampicillin)1460

These results indicate that the compound demonstrates competitive antimicrobial activity compared to established antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the 1- and 3-positions significantly influence the compound's efficacy against bacterial strains. The introduction of heterocyclic rings has been shown to improve potency .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibition zone of 12 mm against S. aureus, indicating moderate effectiveness .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined to be around 40 µM for certain cancer cell lines, suggesting potential as an anticancer agent .

Pharmacological Mechanisms

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : By targeting bacterial enzymes such as gyrase and topoisomerase IV, the compound disrupts DNA replication processes in bacteria.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis through various signaling pathways.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . A notable research effort focused on synthesizing a series of quinazoline-2,4(1H,3H)-dione derivatives to evaluate their effectiveness against various bacterial strains.

Key Findings:

  • The synthesized derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Among the tested compounds, some demonstrated inhibition zones comparable to standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .
CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coliMIC (mg/mL)
Compound 1311 mmModerate80
Compound 1512 mmModerate75

These findings suggest that modifications to the quinazoline structure can enhance antibacterial efficacy, making this class of compounds promising for further development .

Cancer Treatment

Quinazoline derivatives have also been explored for their anticancer properties. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.

Research Insights:

  • Compounds derived from quinazoline scaffolds have shown inhibitory effects on cancer cell proliferation by targeting specific pathways such as those involved in apoptosis and cell cycle regulation.
  • Some studies have reported that certain derivatives can inhibit tumor growth in vitro and in vivo models, suggesting their potential as chemotherapeutic agents .

Neurological Disorders

The compound's piperazine moiety is significant for its interaction with neurotransmitter receptors, making it a candidate for treating neurological disorders.

Potential Applications:

  • Preliminary studies indicate that quinazoline derivatives may act as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of depression and anxiety disorders.
  • Additionally, some derivatives have been studied for their effects on neuroprotective pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione, and how can structural purity be validated?

  • Methodology : The compound can be synthesized via a multi-step approach involving: (i) Acylation of quinazolinone intermediates with appropriate piperazine derivatives (e.g., coupling 4-(3-chlorophenyl)piperazine with a propionyl chloride-substituted quinazoline precursor). (ii) Optimization of reaction conditions : Use anhydrous dioxane or ethanol as solvents, and reflux for 10–12 hours to ensure complete reaction .
  • Validation :
  • 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions (e.g., piperazine and quinazoline ring connectivity) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., theoretical vs. observed m/z for C₂₂H₂₂ClN₅O₃) .
  • Elemental analysis (C, H, N) to ensure ≥95% purity .

Q. How does the presence of the 3-chlorophenyl-piperazine moiety influence the compound’s physicochemical properties?

  • Key effects :
  • Lipophilicity : The 3-chlorophenyl group increases logP, enhancing membrane permeability (predictive tools like Molinspiration or ACD/Labs can quantify this) .
  • Hydrogen bonding : The piperazine nitrogen atoms act as hydrogen bond acceptors, improving solubility in polar aprotic solvents (e.g., DMSO) .
  • Stability : The electron-withdrawing chloro substituent reduces susceptibility to oxidative degradation .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of this compound, particularly in receptor-binding assays?

  • Approach :
  • Radioligand displacement assays : Use [³H]spiperone or [³H]ketanserin to assess affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, given structural similarity to atypical antipsychotics .
  • Dose-response curves : Test concentrations from 0.1 nM to 10 μM to calculate IC₅₀ values .
  • Functional assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing target GPCRs .
    • Data interpretation : Compare results to clozapine (a reference antipsychotic) to contextualize potency .

Q. How can contradictory data on the compound’s pharmacokinetic profile be resolved?

  • Case example : Discrepancies in oral bioavailability (e.g., 20% vs. 35% in rodent studies) may arise from:
  • Formulation differences : Use of PEG-400 vs. aqueous suspensions affects absorption .
  • Metabolic stability : Assess cytochrome P450 (CYP3A4/2D6) inhibition using human liver microsomes .
    • Resolution :
  • Cross-species validation : Compare rat, dog, and human hepatocyte data .
  • Pharmacokinetic modeling : Apply compartmental models to predict AUC and Cmax under varying conditions .

Q. What computational methods are suitable for probing the structure-activity relationship (SAR) of quinazoline-piperazine hybrids?

  • Tools :
  • Molecular docking (AutoDock Vina, Schrödinger) to map interactions with 5-HT₂A/D₂ receptors .
  • QSAR models : Use partial least squares (PLS) regression to correlate substituent electronegativity (e.g., Cl, F) with binding affinity .
  • MD simulations : Analyze piperazine ring flexibility and its impact on receptor residence time (e.g., 100 ns trajectories in GROMACS) .
    • Validation : Synthesize analogs with modified substituents (e.g., 4-fluorophenyl or methylpiperazine) and compare experimental vs. predicted activity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Issue : Suboptimal yields (~50%) during propionyl-piperazine-quinazoline coupling .
  • Solutions :
  • Catalyst optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yield to >75% .
  • Purification : Use preparative HPLC with a C18 column and 0.1% TFA/ACN gradient .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

  • Techniques :
  • LC-MS/MS : Identify hydrolyzed metabolites (e.g., quinazoline-2,4-dione cleavage products) .
  • Forced degradation : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/basic conditions (0.1 M HCl/NaOH) .
  • X-ray crystallography : Resolve structural changes in degraded samples .

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